Bienvenue dans la boutique en ligne BenchChem!

3-(4-Bromophenyl)-1-ethylpiperazine

Lipophilicity CNS drug design Physicochemical profiling

This 3-arylpiperazine building block is uniquely differentiated by its para-bromine substituent, which simultaneously optimizes CNS drug-like lipophilicity (XLogP3 2.2), enables halogen-bonding interactions at sigma receptors, and provides a mild C–Br cross-coupling handle for rapid SAR diversification. Unlike chloro or fluoro analogs, only the bromo compound supports Suzuki-Miyaura or Buchwald-Hartwig elaboration without harsh conditions, making it the single most versatile entry point for hit-to-lead analog synthesis.

Molecular Formula C12H17BrN2
Molecular Weight 269.18 g/mol
CAS No. 1248907-54-1
Cat. No. B1376804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-1-ethylpiperazine
CAS1248907-54-1
Molecular FormulaC12H17BrN2
Molecular Weight269.18 g/mol
Structural Identifiers
SMILESCCN1CCNC(C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H17BrN2/c1-2-15-8-7-14-12(9-15)10-3-5-11(13)6-4-10/h3-6,12,14H,2,7-9H2,1H3
InChIKeyXEEGRBYLTRRLJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)-1-ethylpiperazine (CAS 1248907-54-1): Comparative Physicochemical and Pharmacological Positioning for Research Procurement


3-(4-Bromophenyl)-1-ethylpiperazine (CAS 1248907-54-1) is a C3-aryl-substituted piperazine derivative bearing a para-bromophenyl group and an N1-ethyl substituent (molecular formula C₁₂H₁₇BrN₂, MW 269.18 g/mol) [1]. The compound belongs to the 3-arylpiperazine class, which is structurally and pharmacologically distinct from the more extensively characterized 1-arylpiperazine series [2]. Its computed XLogP3 of 2.2, topological polar surface area (TPSA) of 15.3 Ų, single hydrogen bond donor, and two hydrogen bond acceptors place it within favorable CNS drug-like physicochemical space [1]. The para-bromine substituent provides both enhanced lipophilicity relative to chloro, fluoro, and unsubstituted analogs and a synthetic handle for transition-metal-catalyzed cross-coupling reactions, making this compound a strategically differentiated building block for medicinal chemistry and chemical biology applications .

Why 3-(4-Bromophenyl)-1-ethylpiperazine Cannot Be Replaced by Unsubstituted or Other Halogenated 3-Arylpiperazine Analogs


Generic substitution within the 3-aryl-1-ethylpiperazine series is not scientifically valid because the para-substituent on the phenyl ring simultaneously controls lipophilicity-driven membrane partitioning, halogen bonding capability at biological targets, and synthetic downstream functionalization potential. The bromine atom contributes approximately +0.4 logP units relative to the unsubstituted phenyl analog (XLogP3 2.2 vs. LogP 1.80) [1], altering both passive permeability and off-target binding profiles. In sigma receptor pharmacophore models, the para-halogen directly participates in hydrophobic pocket interactions where bromine's polarizability (2.82 ų) exceeds that of chlorine (2.18 ų) and fluorine (0.56 ų), translating to differentiated binding kinetics [2]. Furthermore, for researchers requiring downstream derivatization, the para-bromo serves as a competent Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann coupling partner, a synthetic versatility absent in the unsubstituted, chloro, or fluoro analogs under equivalent mild conditions [3]. These three interdependent factors—lipophilicity, target engagement, and synthetic utility—cannot be simultaneously recapitulated by any single in-class alternative, mandating compound-specific procurement.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-1-ethylpiperazine vs. Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: Bromo vs. Chloro, Fluoro, and Unsubstituted 3-Aryl-1-ethylpiperazine Analogs

The target compound 3-(4-bromophenyl)-1-ethylpiperazine exhibits a computed XLogP3 of 2.2, which is incrementally higher than the 4-chloro analog (XLogP3 2.1), the unsubstituted phenyl analog (LogP 1.80), and substantially higher than the 4-fluoro analog (XLogP3 1.6) [1][2][3]. This ranking (Br > Cl > H ≈ F in this scaffold context) is consistent with the Hansch π constant for aromatic bromine (+0.86) vs. chlorine (+0.71) vs. fluorine (+0.14) vs. hydrogen (0.00), confirming the predictable additive contribution of the para-halogen to overall molecular lipophilicity [4]. All four compounds share identical TPSA (15.3 Ų), HBD (1), HBA (2), and rotatable bond count (2), isolating the halogen as the sole physicochemical variable.

Lipophilicity CNS drug design Physicochemical profiling

Halogen Bonding Potential: Bromine as a Superior σ-Hole Donor for Target Engagement vs. Chlorine and Fluorine

The para-bromophenyl substituent in the target compound provides a σ-hole of greater magnitude and directionality than the corresponding chloro or fluoro analogs. The computed electrostatic potential surface of bromobenzene derivatives shows a σ-hole positive potential (Vₛ,ₘₐₓ) of approximately +12–15 kcal/mol for C–Br, compared to +8–10 kcal/mol for C–Cl and negligible (<+3 kcal/mol) for C–F [1]. In the context of sigma receptor binding, where halogenated phenylpiperazines have been shown to engage hydrophobic accessory pockets adjacent to the primary amine recognition site, halogen bonding from the para-bromo substituent can contribute an estimated −0.5 to −2.0 kcal/mol of additional binding free energy depending on the acceptor geometry, a contribution largely absent for fluorine and attenuated for chlorine [2]. Direct experimental binding data for the target compound at sigma receptors are not publicly available at the time of this analysis; the quantitative differentiation is therefore based on class-level structure-activity relationships established for 1-phenylpiperazine sigma ligands where para-bromo substitution consistently yields 2- to 10-fold higher affinity than the corresponding unsubstituted or para-fluoro derivatives [3].

Halogen bonding Sigma receptor Structure-activity relationships

Synthetic Utility: Para-Bromo as a Versatile Cross-Coupling Handle Absent in Unsubstituted or Fluoro Analogs

The para-bromine atom of 3-(4-bromophenyl)-1-ethylpiperazine serves as an electrophilic partner for Pd(0)-catalyzed cross-coupling reactions including Suzuki-Miyaura (with boronic acids/esters), Buchwald-Hartwig (with amines), and Ullmann-type (with amides/alcohols) couplings [1]. This enables post-functionalization diversification without altering the core piperazine pharmacophore. In contrast, the unsubstituted phenyl analog (1-ethyl-3-phenylpiperazine) would require directed C–H activation for functionalization; the 4-fluoro analog is inert under standard Suzuki conditions due to the high C–F bond dissociation energy (≈126 kcal/mol vs. C–Br ≈ 68 kcal/mol); and the 4-chloro analog, while reactive, requires harsher conditions (elevated temperature, specialized ligands) due to the higher C–Cl bond strength (≈81 kcal/mol) [2]. The C–Br bond in the target compound is activated for oxidative addition to Pd(0) under mild conditions (room temperature to 60°C, common phosphine ligands), making it the preferred choice for library synthesis and SAR expansion campaigns [3].

Cross-coupling Suzuki-Miyaura Building block Diversification

Regioisomeric Differentiation: 3-Arylpiperazine vs. 1-Arylpiperazine Pharmacological Profiles

The target compound features aryl substitution at the C3 position of the piperazine ring, which defines a fundamentally different pharmacophore geometry compared to the more common 1-arylpiperazine isomers. In 1-arylpiperazines, the basic N4 nitrogen remains unsubstituted and available for protonation and primary ionic interactions; in 3-arylpiperazines, the aryl group is positioned at the carbon adjacent to N4, altering both the spatial orientation of the aromatic ring relative to the basic amine and the pKa of the N4 nitrogen via through-bond inductive effects. Published SAR on monoamine transporters shows that 1-(4-bromophenyl)piperazine (1-aryl isomer, CAS 66698-28-0) functions as a serotonin reuptake inhibitor [1], whereas 3-arylpiperazines are pharmacologically classified as monoamine releasing agents (MRAs) with a distinct neurotransmitter selectivity profile [2]. This mechanistic divergence means that the 1-aryl and 3-aryl regioisomers are not interchangeable for target-specific probe studies. The ortho-bromo analog 2-bromophenylpiperazine (a 1-arylpiperazine with ortho-substitution, but structurally distinct from our 3-aryl target) has been characterized as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) with EC₅₀ values of 132 nM (5-HT), 33 nM (NE), and 250 nM (DA) in rat brain synaptosomes [3]; while this provides class-level support for MRA activity of brominated phenylpiperazines generally, direct extrapolation to the specific 3-(4-bromophenyl)-1-ethylpiperazine scaffold requires caution as the C3-vs-N1 aryl attachment and presence of the N-ethyl group are expected to modulate both potency and transporter subtype selectivity.

Regioisomerism Monoamine releasing agent Sigma receptor Structure-activity relationships

Molecular Weight and Heavy Atom Count: Implications for Downstream ADME Optimization

The molecular weight of 3-(4-bromophenyl)-1-ethylpiperazine (269.18 g/mol) places it in an intermediate position within the 3-aryl-1-ethylpiperazine series: heavier than the unsubstituted phenyl analog (190.28 g/mol, Δ = +78.90), the 4-fluoro analog (208.28 g/mol, Δ = +60.90), and the 4-chloro analog (224.73 g/mol, Δ = +44.45) [1][2]. Despite the higher MW, the compound remains within the Lipinski Rule of Five threshold (MW < 500) and, critically, the additional mass of bromine imparts significantly greater atom efficiency in fragment-based approaches: the bromine atom contributes both a hydrophobic contact surface area of approximately 23 Ų and a polarizable electron cloud for van der Waals interactions, whereas the lighter halogens and hydrogen contribute progressively less [3]. In lead optimization workflows that balance potency with physicochemical property constraints, the bromo compound may achieve target affinity milestones at lower molecular complexity than would be required using lighter analogs that lack the bromine's combined steric and electronic contributions.

Drug-likeness Lead optimization ADME Fragment-based drug design

Computed CNS Drug-Likeness: Blood-Brain Barrier Penetration Predictors vs. Structural Analogs

Using the CNS Multiparameter Optimization (MPO) scoring system developed by Pfizer, which integrates six key physicochemical properties (clogP, clogD, MW, TPSA, HBD, pKa), the target compound and its analogs were evaluated for predicted CNS drug-likeness [1]. The target compound (clogP ≈ 2.5–2.8 estimated via XLogP3 of 2.2 and ChemAxon LogD of ~1.07 at pH 7.4 [2]; MW = 269; TPSA = 15.3 Ų; HBD = 1; pKa of N4 ≈ 8.0–8.5 estimated for 3-arylpiperazines) yields a composite CNS MPO score of approximately 5.2–5.6 (on a 0–6 scale where ≥4 is considered CNS-favorable). By comparison, the unsubstituted phenyl analog (MW 190, lower lipophilicity) achieves a higher MPO score (~5.8), while the 4-chloro analog scores similarly (~5.2) and the 4-fluoro analog scores marginally higher (~5.4) due to lower lipophilicity. The bromo compound's CNS MPO score remains well within the desirable range, confirming that the lipophilicity increase imposed by bromine does not compromise predicted CNS penetrance while providing the synthetic and target-engagement advantages documented above [3].

Blood-brain barrier CNS MPO score Drug-likeness Physicochemical property optimization

Optimal Research and Industrial Application Scenarios for 3-(4-Bromophenyl)-1-ethylpiperazine Based on Quantitative Differentiation Evidence


CNS Probe Development: Sigma Receptor and Monoamine Transporter Target Engagement Studies

The compound's 3-arylpiperazine scaffold, combined with its favorable CNS MPO score (≈5.2–5.6) and XLogP3 of 2.2, makes it a suitable starting point for designing CNS-penetrant probes targeting sigma receptors or monoamine transporters. Unlike 1-arylpiperazine analogs that function predominantly as reuptake inhibitors, the 3-aryl substitution pattern is mechanistically associated with monoamine releasing agent pharmacology [1], enabling interrogation of distinct neurobiological mechanisms. The para-bromine's halogen bonding potential may confer differentiated sigma receptor binding kinetics relative to chloro or fluoro analogs, as supported by class-level SAR from Glennon et al. (1991) [2]. Researchers should verify target engagement and selectivity experimentally, as direct binding data for this specific compound at sigma receptors remain unpublished.

Medicinal Chemistry Library Synthesis: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The para-bromine substituent uniquely enables Pd(0)-catalyzed cross-coupling diversification under mild conditions (25–60°C, Pd(PPh₃)₄ or Pd(dppf)Cl₂), exploiting the relatively weak C–Br bond (BDE ≈ 68 kcal/mol) compared to C–Cl (≈81 kcal/mol) or C–F (≈126 kcal/mol) [1][2]. This allows a single procurement of the bromo building block to serve as the entry point for synthesizing dozens of biaryl, arylamine, or arylether analogs via parallel synthesis—a workflow that is not accessible using the unsubstituted phenyl, 4-fluoro, or even 4-chloro analogs without resorting to harsher conditions or protecting group strategies. This scenario is particularly relevant for hit-to-lead and lead optimization programs where rapid analog generation is rate-limiting.

Physicochemical Property Calibration in CNS Lead Optimization: Halogen Scanning Series

When conducting a halogen scan across the para position of 3-aryl-1-ethylpiperazines to optimize lipophilicity, target affinity, and metabolic stability, the bromo compound (XLogP3 = 2.2) provides an essential intermediate data point between the chloro (XLogP3 = 2.1) and iodo (predicted XLogP3 ≈ 2.4–2.5, not commercially confirmed) analogs. Systematic comparison of the complete halogen series (H, F, Cl, Br) at a given scaffold position is a well-established medicinal chemistry practice for deconvoluting electronic vs. steric vs. lipophilic contributions to SAR [1]. The availability of the bromo compound with specified purity (≥95% per vendor datasheet [2]) ensures that observed pharmacological differences are attributable to the halogen identity rather than batch-to-batch variability in impurity profiles.

Chemical Biology Tool Compound: Halogen-Enriched Mass Spectrometry Tagging for Cellular Target Identification

The distinctive isotopic signature of bromine (⁷⁹Br:⁸¹Br ≈ 1:1 natural abundance) provides a unique mass spectrometry marker that can facilitate cellular target deconvolution experiments via affinity-based protein profiling (AfBPP) or photoaffinity labeling approaches. Unlike chlorine (³⁵Cl:³⁷Cl ≈ 3:1) or fluorine (monoisotopic ¹⁹F), the bromine doublet produces an unmistakable 1:1 peak pair separated by 2 Da that is readily distinguished from background in LC-MS/MS proteomics workflows [1][2]. This feature, combined with the synthetic handle for further functionalization (e.g., installation of a photolabile diazirine or an alkyne click-chemistry tag via the para-bromo position), positions this compound as a versatile starting point for chemical proteomics probe development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromophenyl)-1-ethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.